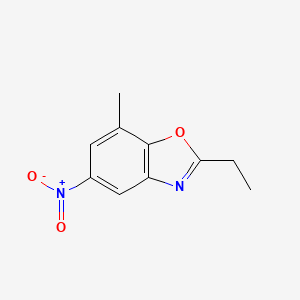

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole

説明

特性

IUPAC Name |

2-ethyl-7-methyl-5-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQONDGUURDUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methodology Highlights:

- Reagents: 2-Aminophenol derivatives, aldehydes, or acids

- Conditions: Reflux in solvents such as ethanol or toluene

- Catalysts: Acid catalysts like p-toluenesulfonic acid (TsOH) or polyphosphoric acid

- Reaction Time: 17–24 hours

- Yields: Typically moderate to high (55–94%), depending on substituents

Example:

A typical procedure involves refluxing 2-aminophenol with aromatic aldehydes in toluene under Dean–Stark conditions, facilitating cyclization and dehydration to form benzoxazole rings. Subsequent nitration yields the nitro-substituted compounds.

Use of Tetraalkyl or Tetraaryl Orthocarbonates and Dichlorodiphenoxymethane

Recent advances have introduced one-pot procedures utilizing orthocarbonates or dichlorodiphenoxymethane for synthesizing substituted benzoxazoles, including nitro derivatives.

Reaction Conditions:

- Reagents: 2-Aminophenols, tetraalkyl/aryl orthocarbonates, or 1,1-dichlorodiphenoxymethane

- Base: Usually a mild base such as potassium carbonate (K₂CO₃)

- Solvent: Acetone or other polar aprotic solvents

- Temperature: Room temperature to 80°C

- Yields: Ranging from 67% to 76%

Advantages:

- Mild conditions

- Simple, one-pot synthesis

- Commercially available reagents

Catalytic Cyclization with Metal Nanoparticles and Metal Complexes

Nanocatalysts and metal complexes have been employed to enhance reaction efficiency, reduce reaction times, and improve yields.

Key Catalysts & Conditions:

These methods demonstrate high efficiency, recyclability, and mild reaction conditions, making them suitable for synthesizing nitro-substituted benzoxazoles.

Nitration and Functionalization of Benzoxazole Intermediates

Post-synthesis nitration of benzoxazole cores is a key step to introduce nitro groups at specific positions, notably the 5-position.

Procedure:

- Reagents: Mixture of nitric acid and sulfuric acid or nitrating agents

- Conditions: 0°C to room temperature

- Outcome: Selective nitration at the 5-position

Example:

2-Amino-4-nitrophenols react with aldehydes to form nitrobenzoxazoles, which can be further nitrated or reduced to modify the nitro group.

Advanced Synthetic Strategies Using 1,1-Dichlorodiphenoxymethane

A versatile one-pot method involves the use of 1,1-dichlorodiphenoxymethane, facilitating the formation of amino-benzoxazoles with various substituents, including nitro groups.

Reaction Conditions:

- Reagents: 2-Aminophenol, dichlorodiphenoxymethane

- Base: Mild bases like triethylamine (Et₃N)

- Solvent: Acetone or similar

- Temperature: Reflux (~80°C)

- Yields: Approximately 67–76%

This approach simplifies the synthesis, providing a pathway to functionalized benzoxazoles efficiently.

Summary of Data and Trends

| Method | Reagents | Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|---|---|---|

| Cyclization of 2-aminophenols with aldehydes | 2-Aminophenol + aldehyde | Acid catalysts | Ethanol, toluene | Reflux | 17–24 h | 55–94 | Well-established, versatile |

| Orthocarbonate-based one-pot synthesis | 2-Aminophenol + orthocarbonates | None | Acetone | Room temp–80°C | 1–2 h | 67–76 | Mild, simple |

| Metal nanocatalysts | 2-Aminophenol + aldehyde | Metal nanoparticles | Water, DMF, ethanol | 50–100°C | 45 min–3 h | 79–94 | Recyclable, high yields |

| Nitration of benzoxazoles | Nitro reagents | - | H₂SO₄/HNO₃ | 0–25°C | Variable | High | Selective nitration |

化学反応の分析

Types of Reactions

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Ethyl-7-methyl-5-amino-1,3-benzoxazole, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

科学的研究の応用

Chemical Applications

Building Block for Synthesis

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can undergo transformations such as:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : The compound can yield various derivatives.

- Substitution : Electrophilic and nucleophilic substitutions can modify the benzoxazole ring.

Table 1 summarizes the types of reactions and common reagents used:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Reduction of nitro to amino group | Hydrogen gas, sodium borohydride |

| Reduction | Formation of derivatives | Various reducing agents |

| Substitution | Electrophilic/nucleophilic substitutions | Electrophiles, nucleophiles |

Biological Applications

Pharmacological Activities

Research has shown that benzoxazole derivatives exhibit a wide range of pharmacological activities. The compound has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Notably, studies have demonstrated its effectiveness against various pathogens and cancer cell lines.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of benzoxazole derivatives against several bacterial strains (e.g., E. coli, Bacillus subtilis), this compound showed significant activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .

Case Study: Anticancer Activity

Another study assessed the anticancer effects of this compound on human colorectal carcinoma (HCT116) cell lines. The results indicated that it induced apoptosis and inhibited cell proliferation at specific concentrations .

Medicinal Applications

Potential Anticancer Agent

The ability of this compound to inhibit certain cellular pathways positions it as a promising candidate for anticancer drug development. Its mechanism involves targeting specific enzymes related to DNA replication and repair processes .

Industrial Applications

Material Development

In industrial contexts, this compound is utilized in the development of new materials with specific electronic or optical properties. Its incorporation into mesoporous materials and organic light-emitting diodes (OLEDs) highlights its versatility .

Table 2: Industrial Uses

| Application Area | Description |

|---|---|

| OLED Materials | Used as dopants or hosts in OLED technology |

| Nanomaterials | Incorporated into nano clays and metal alloys |

| Mesoporous Materials | Enhances structural properties for applications |

作用機序

The mechanism of action of 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Table 1: Structural Comparison of 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole with Analogous Compounds

Key Differences and Implications

Substituent Position and Bioactivity

- Nitro Group Position : The nitro group at position 5 in the target compound contrasts with benzisoxazole derivatives, where nitro substitution typically occurs at position 3 or 4. This positional variance affects electronic distribution and reactivity .

- Methyl vs. Ethyl Groups: The 7-methyl group in the target compound distinguishes it from the Sigma-Aldrich analog (2-ethyl-5-nitro-1,3-benzoxazole), which lacks this substituent.

Heterocycle Core Modifications

- Benzoxazole vs. Benzisoxazole : Benzisoxazole (fused benzene-isoxazole) exhibits distinct reactivity due to the oxygen-nitrogen arrangement in the isoxazole ring, often associated with neuroleptic and sedative activities. In contrast, benzoxazoles are more stable and commonly used in antimicrobial agents .

- Tetrazole Hybrids: Compounds like 1-H-tetrazole-5-amino benzoxazole incorporate tetrazole rings, which are metabolically stable and mimic carboxylic acid groups. These hybrids show enhanced antihypertensive and antifungal activity compared to nitro-substituted benzoxazoles .

Research Findings and Trends

- Pharmacological Potential: While direct studies on the target compound are lacking, benzoxazoles with nitro and alkyl substituents demonstrate antimicrobial and anti-inflammatory activities. For example, 5-nitro-2-phenylbenzoxazole analogs inhibit bacterial growth by disrupting DNA synthesis .

- Structure-Activity Relationships (SAR) : The 7-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs, a trend observed in methyl-substituted benzisoxazoles with prolonged CNS activity .

生物活性

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole is a compound belonging to the benzoxazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

- Ethyl group at the second position

- Methyl group at the seventh position

- Nitro group at the fifth position

These substituents contribute to its unique chemical behavior and biological activity. The nitro group can participate in nucleophilic substitutions and reductions, while the benzoxazole moiety is capable of undergoing electrophilic aromatic substitutions.

Target and Mode of Action

Benzoxazole derivatives interact with various biological receptors and enzymes, leading to a wide spectrum of pharmacological activities. The mechanism includes:

- Inhibition of Enzymes: this compound has been shown to inhibit enzymes involved in DNA replication and repair processes.

- Induction of Apoptosis: The compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways and affecting gene expression.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. For example:

| Compound | Bacterial Strain | MIC (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Xanthomonas oryzae | 36.8 | 52.4 |

| Escherichia coli | 47.6 | - | |

| Bacillus subtilis | - | - |

These results indicate that the compound can effectively inhibit bacterial growth, particularly in agricultural applications .

Anticancer Activity

Research indicates that this compound possesses anticancer properties. It has demonstrated cytotoxic effects on various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

| Liver Cancer | HepG2 | 10.0 |

The compound's ability to induce cell cycle arrest and apoptosis makes it a potential candidate for cancer therapy .

Research Findings

Recent studies have highlighted various aspects of the biological activity of benzoxazole derivatives:

- Antiviral Activity: Some derivatives exhibit antiviral properties against hepatitis C virus and other viral pathogens.

- Anti-inflammatory Effects: The compound has been noted for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Antifungal Activity: It shows antifungal activity against pathogens such as Candida albicans, with effective concentrations reported in recent studies .

Case Studies

A notable study investigated the effects of this compound on Xanthomonas oryzae, a significant pathogen in rice cultivation. The compound was found to reduce bacterial biofilm formation significantly, thus enhancing its efficacy as an agricultural biopesticide .

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the purity and identity of 2-ethyl-7-methyl-5-nitro-1,3-benzoxazole when commercial analytical data is unavailable?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., experimental vs. calculated values for C₉H₈N₂O₃: 192.17 g/mol) and elemental analysis (C, H, N percentages) to validate empirical formulas. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural ambiguities, particularly for distinguishing nitro and alkyl substituents. Note that vendors like Sigma-Aldrich may not provide analytical data, requiring independent validation .

Q. How can researchers safely handle nitro-substituted benzoxazoles during synthesis?

- Methodological Answer : Nitro groups are potential oxidizers; use inert atmospheres (argon/nitrogen) during reactions and avoid high-temperature decomposition. Follow general safety protocols: wear PPE, conduct reactions in fume hoods, and consult safety data sheets (SDS) for analogous compounds (e.g., 2-methoxy-5-nitro-1H-benzimidazole requires immediate medical consultation upon exposure) .

Q. What is a standard synthetic route for preparing nitro-substituted benzoxazole derivatives?

- Methodological Answer : Refluxing 3-amino-4-hydroxybenzoate derivatives with aryl acids (e.g., in excess) for 15 hours, followed by ice quenching, is a foundational method. For example, methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized via this approach, with purity confirmed by recrystallization .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Perform molecular docking studies to assess interactions with biological targets (e.g., enzymes or receptors). Use software like AutoDock Vina to evaluate binding affinities. For nitroaromatic systems, prioritize electrostatic potential maps to predict reactivity. Refer to studies on benzoxazole derivatives as protease inhibitors for methodological frameworks .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions for benzoxazole functionalization?

- Methodological Answer : Use bis(triphenylphosphine)palladium dichloride (0.26 mmol) with triphenylphosphine as a co-catalyst in Et₃N/THF (1:1) under reflux. For example, Sonogashira couplings with alkynes (e.g., 2-methyl-3-butyn-2-ol) require 55°C heating and argon atmospheres. Monitor reaction progress via TLC and purify via silica gel chromatography .

Q. How should researchers resolve discrepancies between calculated and experimental HRMS data for benzoxazole derivatives?

- Methodological Answer : Re-evaluate isotopic patterns and potential adduct formations (e.g., [M+Na]⁺). For C₁₈H₁₇NO₃, a 0.2% deviation in carbon content (calc. 73.20% vs. exp. 73.00%) may arise from incomplete combustion during elemental analysis. Cross-validate with NMR to confirm substituent integrity .

Q. What role do physicochemical properties (e.g., logP, PSA) play in the pharmacokinetic profiling of nitrobenzoxazoles?

- Methodological Answer : High polar surface area (PSA >70 Ų) may limit blood-brain barrier penetration, while logP values (~3.9) indicate moderate lipophilicity. Use HPLC to measure logP experimentally and correlate with bioavailability data from analogues (e.g., 5-nitro-3-phenyl-2,1-benzisoxazole) .

Q. How can multi-step syntheses of benzoxazole hybrids (e.g., carboxamides) be streamlined?

- Methodological Answer : Start with N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide intermediates. React with alkylamines in dioxane under reflux (e.g., 48 hours), followed by recrystallization (ethanol/water). Confirm regioselectivity via ¹³C NMR and MS m/z data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。